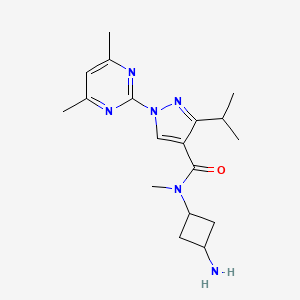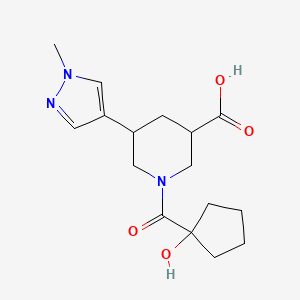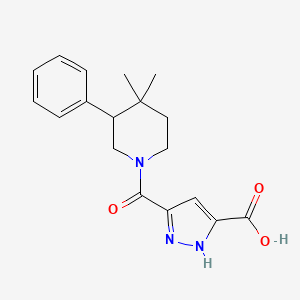![molecular formula C18H24N4 B7438813 N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of immune function. It is overexpressed in many types of cancer cells, where it helps to suppress the immune response and promote tumor growth. N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline works by binding to the adenosine A2A receptor and blocking its activity. This helps to stimulate an immune response against the cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline has been shown to have a number of biochemical and physiological effects. It can help to stimulate an immune response against cancer cells, prevent their growth and spread, and improve overall survival rates in animal models. It has also been shown to have potential applications in the treatment of other diseases, such as autoimmune disorders and chronic inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline is its specificity for the adenosine A2A receptor. This makes it a useful tool for studying the role of this receptor in cancer and other diseases. However, one limitation of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline is its relatively low potency, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are many potential future directions for the study of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline. One area of research is the development of more potent inhibitors of the adenosine A2A receptor, which could improve its effectiveness in the treatment of cancer and other diseases. Another area of research is the investigation of the role of the adenosine A2A receptor in other physiological processes, such as inflammation and pain. Finally, the potential applications of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline in combination with other cancer therapies should be explored further.
Métodos De Síntesis
The synthesis of N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline involves the reaction of 3-(1H-imidazol-2-yl)cyclobutanone with 3-bromoaniline to form the intermediate N-(3-bromo-4-(1H-imidazol-2-yl)cyclobutyl)aniline. This intermediate is then reacted with piperidine to form N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline has been shown to have potential therapeutic applications in the treatment of cancer. It works by inhibiting the adenosine A2A receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline can help to stimulate an immune response against the cancer cells and prevent their growth and spread.
Propiedades
IUPAC Name |
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-2-9-22(10-3-1)17-6-4-5-15(13-17)21-16-11-14(12-16)18-19-7-8-20-18/h4-8,13-14,16,21H,1-3,9-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYZZYSAEOURMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)NC3CC(C3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)

![4-[(3R)-3-[(6-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438741.png)
![N-[[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]sulfonyl]-1-methylcyclobutane-1-carboxamide](/img/structure/B7438743.png)
![1-[[1-(1-Methylimidazol-2-yl)piperidin-4-yl]carbamoyl]cyclohexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7438747.png)
![3-[[5-(Dimethylcarbamoyl)oxolan-2-yl]methylcarbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438752.png)
![4-[(3R)-3-[(2,5-dimethylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438756.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)


![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)